molecular formula C4H6N4S B2556780 N-allyl-1,2,3,4-thiatriazol-5-amine CAS No. 77695-07-9

N-allyl-1,2,3,4-thiatriazol-5-amine

Cat. No. B2556780
CAS RN: 77695-07-9
M. Wt: 142.18
InChI Key: OJTPXTWMPSNJGT-UHFFFAOYSA-N
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Description

1,2,3,4-Thiatriazol-5-amine is a compound with the molecular formula CH2N4S . It has a molecular weight of 102.12 . This compound is part of the thiatriazole family, which are heterocyclic compounds containing a ring made up of one sulfur atom, three nitrogen atoms, and one carbon atom .


Synthesis Analysis

While specific synthesis methods for N-allyl-1,2,3,4-thiatriazol-5-amine were not found, there are general methods for synthesizing 1,2,3,4-thiatriazole derivatives. For instance, one method involves a domino double 1,3-dipolar cycloaddition reaction of nitrile imines to Erlenmeyer thioazlactones .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-thiatriazol-5-amine consists of a five-membered ring containing one sulfur atom, three nitrogen atoms, and one carbon atom .


Physical And Chemical Properties Analysis

1,2,3,4-Thiatriazol-5-amine has a density of 1.7±0.1 g/cm3, a boiling point of 239.0±23.0 °C at 760 mmHg, and a flash point of 98.3±22.6 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Structural Analysis in Solution and Solid State

N-allyl-1,2,3,4-thiatriazol-5-amine's structure has been extensively studied through various spectroscopic methods and X-ray crystallography. These studies reveal the compound's existence in specific tautomeric forms in different states, contributing significantly to our understanding of its chemical properties and potential applications (Strzemecka et al., 2010).

Synthesis and Chemical Reactivity

Research has focused on the synthesis of various derivatives of N-allyl-1,2,3,4-thiatriazol-5-amine, exploring its reactivity and potential as a precursor for other chemical compounds. This includes the study of its reactions with different reagents and conditions, leading to the formation of various chemical structures with potential applications in multiple fields (Klapötke & Sproll, 2010).

Coordination Chemistry

There's significant interest in the coordinating behavior of allyl derivatives of thiadiazoles, including N-allyl-1,2,3,4-thiatriazol-5-amine, with respect to transition metal ions. This research is fundamental in the field of materials chemistry, especially in the development of new organometallic materials and crystal engineering (Ardan et al., 2017).

Catalysis and Synthesis

Studies have also explored the role of N-allyl-1,2,3,4-thiatriazol-5-amine in various catalytic processes, particularly in the synthesis of allylic amines. This research contributes to the development of new synthetic methodologies in organic chemistry, which can be applied to the production of biologically active compounds (Wang et al., 2021).

properties

IUPAC Name

N-prop-2-enylthiatriazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-2-3-5-4-6-7-8-9-4/h2H,1,3H2,(H,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTPXTWMPSNJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine

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